

# The Elusive Crystal Structure of Methyl 4-chlorocinnamate: A Technical Overview

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## Compound of Interest

Compound Name: Methyl 4-chlorocinnamate

Cat. No.: B1312252

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Despite its well-documented synthesis and established physicochemical properties, a detailed crystallographic analysis of **methyl 4-chlorocinnamate** remains conspicuously absent from the publicly accessible scientific literature and structural databases. This technical guide consolidates the available information and outlines the standard experimental protocols that would be employed for its crystal structure determination, providing a framework for future research in this area.

**Methyl 4-chlorocinnamate**, with the chemical formula  $C_{10}H_9ClO_2$ , is a cinnamic acid derivative of interest in organic synthesis. While numerous studies have detailed its preparation and various spectroscopic characterizations, a definitive single-crystal X-ray diffraction study, which would provide precise atomic coordinates and molecular geometry, has not been published. This lack of data presents a significant gap for researchers in crystallography, materials science, and drug development who rely on detailed structural information for molecular modeling, understanding intermolecular interactions, and predicting solid-state properties.

## Physicochemical Properties

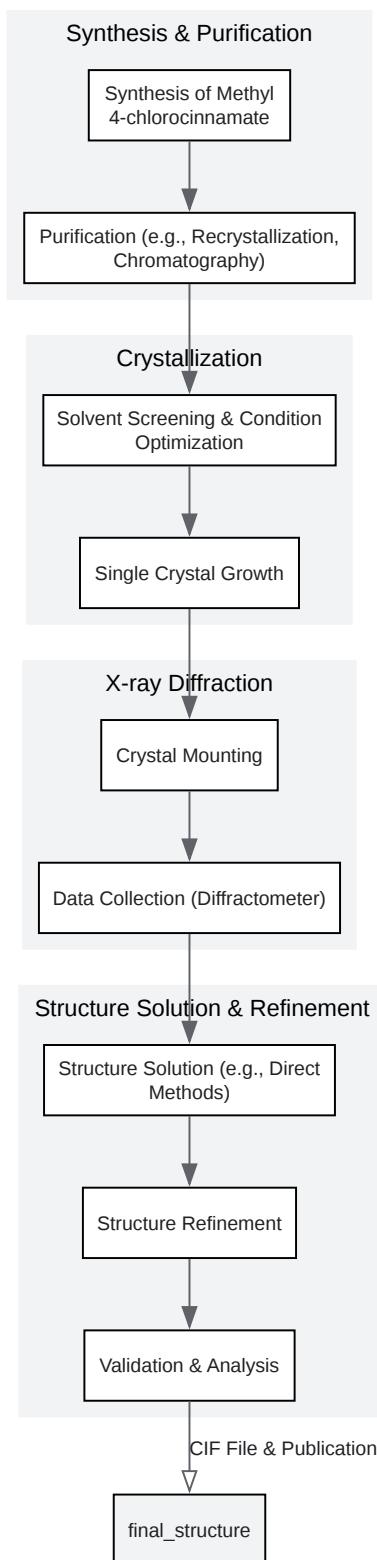
A summary of the known physicochemical properties of **methyl 4-chlorocinnamate** is presented in Table 1. This data is essential for designing crystallization experiments.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>2</sub>
Molecular Weight	196.63 g/mol
Melting Point	76-77 °C
Appearance	White to off-white crystalline solid
Synonyms	Methyl p-chlorocinnamate, (E)-methyl 3-(4-chlorophenyl)acrylate

## Standard Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of **methyl 4-chlorocinnamate** would follow a well-established set of experimental procedures. The general workflow for such an analysis is depicted in the diagram below.

## General Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)*Workflow for Crystal Structure Determination.*

## Synthesis and Purification

A common method for the synthesis of **methyl 4-chlorocinnamate** involves the esterification of 4-chlorocinnamic acid with methanol, often in the presence of an acid catalyst. Another reported method is a one-pot synthesis using p-chlorobenzaldehyde and diethyl malonate with glycine as a catalyst in anhydrous methanol. Following synthesis, the crude product must be purified to a high degree to facilitate the growth of high-quality single crystals. Standard purification techniques include recrystallization from a suitable solvent or column chromatography.

## Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The process typically involves:

- Solvent Screening: A range of solvents with varying polarities are tested to determine the solubility of the compound.
- Crystallization Method: Common methods include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, and vapor diffusion.
- Optimization: Once initial crystals are obtained, the conditions (e.g., solvent system, temperature, concentration) are optimized to yield larger, well-defined single crystals.

## Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of the

atomic positions, and thermal parameters. The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.

## Conclusion

While a definitive crystal structure of **methyl 4-chlorocinnamate** is not currently available, the established methodologies of chemical synthesis and single-crystal X-ray crystallography provide a clear path for its determination. The publication of this data would be a valuable contribution to the chemical sciences, enabling more accurate molecular modeling and a deeper understanding of the solid-state behavior of this compound. Researchers are encouraged to pursue this investigation and deposit the resulting crystallographic information in public databases to enrich the collective scientific knowledge.

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